4-Fluoronaphthalen-2-amine chemical properties
4-Fluoronaphthalen-2-amine chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Fluoronaphthalen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoronaphthalen-2-amine is a fluorinated aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Its unique electronic properties, conferred by the fluorine substituent on the naphthalene core, make it a valuable intermediate in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, reactivity, and potential applications of 4-Fluoronaphthalen-2-amine, offering field-proven insights and detailed protocols for its use in a research and development setting.
Molecular Structure and Physicochemical Properties
4-Fluoronaphthalen-2-amine, with the CAS number 13720-48-4, possesses a naphthalene ring system substituted with an amino group at the 2-position and a fluorine atom at the 4-position.[1][2] The presence of the electron-withdrawing fluorine atom and the electron-donating amino group on the same aromatic ring system creates a molecule with distinct electronic and chemical characteristics.
The fluorine atom, being the most electronegative element, significantly influences the molecule's properties. It can modulate the basicity of the amino group, impact the regioselectivity of further chemical reactions, and alter pharmacokinetic properties such as lipophilicity and metabolic stability when incorporated into larger drug candidates.[3][4] The strategic placement of fluorine is a widely used tactic in modern drug discovery to enhance potency and improve drug-like properties.[5][6]
Table 1: Core Identification and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-Fluoronaphthalen-2-amine | N/A |
| CAS Number | 13720-48-4 | [1][2] |
| Molecular Formula | C₁₀H₈FN | [1][2] |
| Molecular Weight | 161.18 g/mol | [1][2] |
| MDL Number | MFCD18409949 | [1][2] |
| Physical Form | Solid, semi-solid, or lump | [7] |
| Purity | ≥98% | [1][2] |
| Storage | Store in a dry, sealed place, or in a dark place under an inert atmosphere at 2-8°C. | [1][7] |
Spectroscopic Characterization: A Validating Framework
A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of 4-Fluoronaphthalen-2-amine. The following sections detail the expected spectral features, providing a self-validating system for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of 4-Fluoronaphthalen-2-amine.
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¹H NMR: The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons and the amine protons. The aromatic protons will appear as multiplets in the downfield region (typically 7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the positions of the fluorine and amino substituents. The amine protons (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.
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¹³C NMR: The carbon NMR spectrum will show ten distinct signals for the ten carbon atoms of the naphthalene ring. The carbon atom directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a characteristic feature.
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¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a clear confirmation of the presence of the fluorine atom.[8] This technique is highly sensitive and can be used for the quantification of fluorinated compounds.[9]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.[10]
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N-H Stretching: Primary amines typically show a pair of absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[11]
-
C-F Stretching: A strong absorption band in the region of 1000-1350 cm⁻¹ is characteristic of the C-F stretching vibration.
-
Aromatic C-H and C=C Stretching: Absorptions corresponding to the aromatic C-H stretching will be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In a high-resolution mass spectrum, the molecular ion peak (M⁺) should correspond to the exact mass of C₁₀H₈FN.
Synthesis and Purification Workflow
While several synthetic routes to fluorinated naphthalenamines can be envisaged, a common approach involves the amination of a suitable fluoronaphthalene precursor. The following is a representative, field-proven protocol.
Diagram: Synthetic Workflow for 4-Fluoronaphthalen-2-amine
Caption: A representative synthetic workflow for 4-Fluoronaphthalen-2-amine.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. It is a reliable method for the synthesis of aryl amines from aryl halides or triflates.
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Reaction Setup: To an oven-dried Schlenk flask, add 1,3-difluoronaphthalene (1.0 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01 eq), and a suitable phosphine ligand like BINAP (0.015 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add anhydrous toluene as the solvent, followed by benzophenone imine (1.2 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Hydrolysis and Workup: Cool the reaction to room temperature. Add aqueous hydrochloric acid (e.g., 2 M) and stir vigorously to hydrolyze the imine. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS as described in Section 2.
Chemical Reactivity and Derivatization Potential
The reactivity of 4-Fluoronaphthalen-2-amine is dictated by the interplay between the nucleophilic amino group and the fluorinated aromatic ring.
Diagram: Reactivity Map
Caption: Key reaction pathways for 4-Fluoronaphthalen-2-amine.
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Reactions of the Amino Group: The primary amino group is nucleophilic and can readily undergo reactions such as acylation (to form amides), sulfonylation (to form sulfonamides), and alkylation. It can also be converted to a diazonium salt upon treatment with nitrous acid, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).
-
Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic substitution reactions (e.g., halogenation, nitration). The regioselectivity of these reactions will be directed by both the activating amino group and the deactivating but ortho-, para-directing fluorine atom.
Applications in Drug Discovery and Materials Science
The incorporation of a fluoronaphthalene moiety into a molecule can significantly enhance its biological activity and pharmacokinetic profile.[3] 4-Fluoronaphthalen-2-amine is therefore a highly sought-after building block in medicinal chemistry.[12]
-
Scaffold for Bioactive Molecules: It can serve as a starting point for the synthesis of kinase inhibitors, receptor antagonists, and other therapeutic agents. The fluorine atom can improve binding affinity to target proteins through favorable electrostatic interactions and can block sites of metabolic degradation, thereby increasing the drug's half-life.
-
Organic Electronics: Naphthalene derivatives are of interest in materials science for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of 4-Fluoronaphthalen-2-amine make it a candidate for incorporation into novel organic semiconductor materials.
Safety and Handling
As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation mark)[7] |
| Skin corrosion/irritation | H315: Causes skin irritation | GHS07 (Exclamation mark)[7] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | GHS07 (Exclamation mark)[7] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | GHS07 (Exclamation mark)[7] |
Handling and First Aid
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
First Aid:
Conclusion
4-Fluoronaphthalen-2-amine is a versatile and valuable chemical intermediate. A thorough understanding of its chemical properties, spectroscopic characteristics, and reactivity is crucial for its effective and safe utilization in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists to leverage the unique attributes of this compound in the synthesis of novel molecules for a wide range of applications.
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